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Compound of Interest

Compound Name:
4-Bromo-7-chloro-3-methyl-1H-

indazole

Cat. No.: B13650916

Get Quote

The indazole ring system, a bicyclic heterocycle composed of fused benzene and pyrazole

rings, represents a "privileged scaffold" in medicinal chemistry. Its unique structural and

electronic properties allow it to serve as a versatile pharmacophore capable of engaging with a

wide array of biological targets. Indazole derivatives have demonstrated a remarkable

spectrum of activities, including potent inhibition of kinases, anti-inflammatory, anti-HIV, and

analgesic properties.[1] The strategic functionalization of the indazole core is a cornerstone of

modern drug design, enabling the fine-tuning of potency, selectivity, and pharmacokinetic

profiles.

This guide focuses on a specific, highly functionalized derivative: 4-Bromo-7-chloro-3-methyl-
1H-indazole. The presence of three distinct substituents—a methyl group at the 3-position and

halogens (bromo and chloro) at the 4- and 7-positions—provides multiple vectors for synthetic

elaboration. This makes it an exceptionally valuable building block for creating complex

molecular architectures and exploring structure-activity relationships (SAR) in drug

development programs.
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Compound Identification and Physicochemical
Properties
While a specific CAS Number for 4-Bromo-7-chloro-3-methyl-1H-indazole is not prominently

listed in major chemical databases, indicating its status as a niche research chemical, its

identity is unambiguously defined by its structure. Its properties can be calculated or

extrapolated from closely related analogues.

Property Value Source / Method

IUPAC Name
4-Bromo-7-chloro-3-methyl-

1H-indazole
---

Molecular Formula C₈H₆BrClN₂ (Calculated)

Molecular Weight 245.50 g/mol (Calculated)

Canonical SMILES
CC1=NNC2=C1C(Br)=CC=C2

Cl
(Calculated)

InChI Key (Generated upon synthesis) ---

Physical Form
Expected to be a solid at room

temperature.[2]
(Analogue Data)

Purity
Typically >95% for research-

grade material.
(Industry Standard)

Storage
Store at room temperature,

sealed in a dry environment.[2]
(Analogue Data)

Strategic Synthesis: A Proposed Pathway
The synthesis of multi-substituted indazoles requires careful regiochemical control. Drawing

from established and scalable methodologies developed for structurally similar compounds,

such as intermediates for the HIV capsid inhibitor Lenacapavir, a robust synthetic route can be

proposed.[3][4][5][6] The key steps involve the formation of a functionalized benzonitrile

followed by cyclization to construct the indazole ring.
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Proposed Synthetic Workflow

Step 1: Electrophilic Bromination

Step 2: Indazole Ring Formation

Validation & Purification
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 Recrystallization / Chromatography 
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Caption: Proposed two-step synthesis of 4-Bromo-7-chloro-3-methyl-1H-indazole.

Detailed Experimental Protocol (Proposed)
Step 1: Synthesis of 3-Bromo-2-chloro-6-methylacetophenone (Intermediate)
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Rationale: The synthesis begins with a commercially available substituted acetophenone.

Electrophilic aromatic substitution (bromination) is directed by the existing substituents.

Using a strong acid like sulfuric acid protonates the carbonyl, further deactivating the ring but

ensuring the bromination occurs at the desired position relative to the activating methyl and

directing chloro groups. N-Bromosuccinimide (NBS) is a safe and effective source of

electrophilic bromine.

Procedure:

To a stirred solution of concentrated sulfuric acid, cool to 0-5 °C.

Slowly add 2-chloro-6-methylacetophenone (1.0 eq).

Portion-wise, add N-Bromosuccinimide (NBS) (1.05 eq) while maintaining the internal

temperature below 10 °C.

Allow the reaction to stir at room temperature for 12-18 hours, monitoring by TLC or LC-

MS for the disappearance of starting material.

Upon completion, carefully pour the reaction mixture into ice-water.

Collect the resulting precipitate by filtration, wash with water until neutral, and dry under

vacuum to yield the intermediate.

Step 2: Synthesis of 4-Bromo-7-chloro-3-methyl-1H-indazole (Final Product)

Rationale: This step is a classical indazole synthesis via condensation of a carbonyl

compound with hydrazine. The hydrazine initially forms a hydrazone with the ketone, which

is followed by an intramolecular cyclization and dehydration (or aromatization) to form the

stable pyrazole ring of the indazole system. The choice of solvent is critical; a high-boiling,

ether-type solvent like 2-methyltetrahydrofuran (2-MeTHF) is often preferred for safety and

yield.[3]

Procedure:

Suspend 3-Bromo-2-chloro-6-methylacetophenone (1.0 eq) in 2-MeTHF.
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Add hydrazine hydrate (2.0-3.0 eq) to the suspension.

Heat the mixture to reflux (approx. 85-90 °C) and maintain for 24-48 hours. Monitor the

reaction progress by LC-MS.

After cooling to room temperature, dilute the mixture with water and an appropriate

organic solvent (e.g., ethyl acetate).

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and

concentrate under reduced pressure.

The crude product can be purified by recrystallization from a suitable solvent system (e.g.,

ethanol/water or heptane/ethyl acetate) or by column chromatography to yield the final

product.

Self-Validation System: The identity and purity of the final compound must be rigorously

confirmed. A combination of ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry

(HRMS) should be used to confirm the structure, while HPLC is employed to determine purity,

which should exceed 97% for use in further applications.

Applications in Medicinal Chemistry and Drug
Discovery
The title compound is not an active pharmaceutical ingredient itself but rather a strategic

building block. Its utility stems from the orthogonal reactivity of its substituents, allowing for

sequential and site-selective modifications.

The Bromo Group (Position 4): This is the primary handle for transition-metal-catalyzed

cross-coupling reactions. It readily participates in Suzuki, Sonogashira, Stille, Buchwald-

Hartwig, and Heck reactions. This allows for the introduction of a vast array of aryl,

heteroaryl, alkyl, and amino groups, which are crucial for probing the binding pockets of

target proteins.

The Chloro Group (Position 7): While less reactive than bromine in cross-coupling, it can still

be functionalized under more forcing conditions or via nucleophilic aromatic substitution

(SₙAr), providing a secondary site for modification.
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The Indazole N-H (Position 1): This nitrogen can be alkylated or arylated to modulate

solubility, metabolic stability, and hydrogen bonding interactions.

The Methyl Group (Position 3): Provides steric bulk and influences the electronics of the

pyrazole ring, which can be critical for achieving selectivity, for instance, among different

kinase enzymes.

Logical Workflow for Drug Analogue Synthesis
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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